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molecular formula C13H16FNO B1312468 1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one CAS No. 23808-43-7

1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one

Cat. No. B1312468
M. Wt: 221.27 g/mol
InChI Key: RLCBASWXFBEVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071201B2

Procedure details

3,3-Dimethyl-6-bromoindoline (3.10 g), 1-[2-(4-fluorophenyl)ethyl]-4-piperidone (2.81 g) and triacetoxylated sodium borohydride (5.70 g) were treated as in Example 16 to give the title compound (2.72 g) as a white amorphous solid (yield: 49.8%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
[Compound]
Name
triacetoxylated sodium borohydride
Quantity
5.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C:10]2[C:5](=[CH:6][C:7]([Br:11])=[CH:8][CH:9]=2)[NH:4][CH2:3]1.FC1C=CC(CCN2CCC(=[O:28])CC2)=CC=1>>[CH3:1][C:2]1([CH3:12])[C:10]2[C:5](=[CH:6][C:7]([Br:11])=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:28]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
CC1(CNC2=CC(=CC=C12)Br)C
Name
Quantity
2.81 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCN1CCC(CC1)=O
Name
triacetoxylated sodium borohydride
Quantity
5.7 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC2=CC(=CC=C12)Br)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: CALCULATEDPERCENTYIELD 89.2%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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